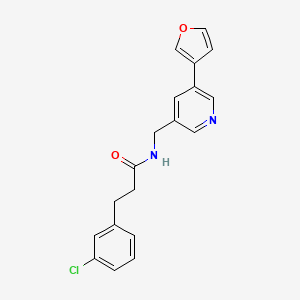
3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide, also known as CMPD22, is a small molecule compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide is not fully understood, but it has been suggested that it works by inhibiting various enzymes and signaling pathways. In cancer research, 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. In inflammation research, 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been found to have various biochemical and physiological effects, depending on the field of research. In cancer research, 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been shown to induce apoptosis and inhibit cell proliferation. In inflammation research, 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide in lab experiments is its small size and ease of synthesis, which allows for easy modification and optimization of its structure. However, one of the limitations of using 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide is its relatively low potency and selectivity, which may require higher concentrations and longer exposure times to achieve desired effects.
Future Directions
There are several future directions for research involving 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide. One direction is to further investigate its therapeutic potential in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Another direction is to optimize its structure to improve its potency and selectivity. Additionally, research could focus on developing novel drug delivery systems to enhance the bioavailability and efficacy of 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide.
Synthesis Methods
The synthesis of 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide involves a multi-step process that starts with the reaction of 3-chlorobenzaldehyde with furan-3-carboxaldehyde to form a Schiff base. The Schiff base is then reacted with 3-aminopyridine to form the desired product, 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide. The purity and yield of 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide can be improved through various purification techniques, including column chromatography and recrystallization.
Scientific Research Applications
3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been shown to have potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been found to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
3-(3-chlorophenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-18-3-1-2-14(9-18)4-5-19(23)22-11-15-8-17(12-21-10-15)16-6-7-24-13-16/h1-3,6-10,12-13H,4-5,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOKDSSXCRNEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

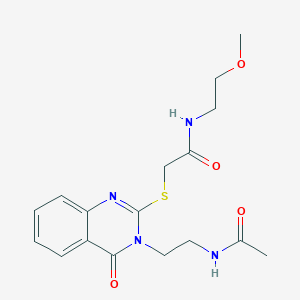
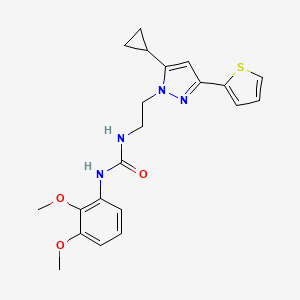
![1-(2-chloropyridine-4-carbonyl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2947501.png)
![4-[4-(Difluoromethyl)-5-ethylpyrazol-1-yl]benzoic acid](/img/structure/B2947505.png)
![N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide](/img/structure/B2947506.png)
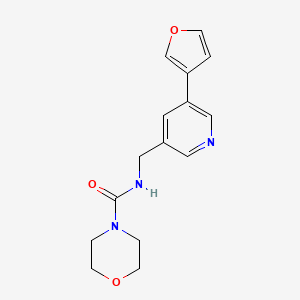
![1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2947511.png)
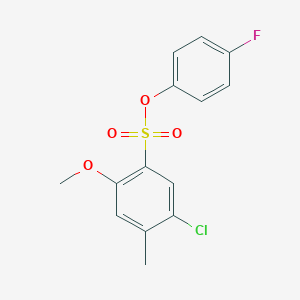

![(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B2947514.png)
![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2947515.png)
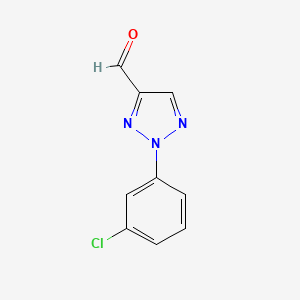
![Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B2947518.png)
![Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2947520.png)